molecular formula C19H18N4O3 B2608488 N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285633-65-9

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2608488
CAS No.: 1285633-65-9
M. Wt: 350.378
InChI Key: RJFVQUANUNVDIB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two methoxy substituents: one on the 2-position of the benzylidene moiety and another on the 4-position of the phenyl ring attached to the pyrazole core. This compound belongs to a class of Schiff bases synthesized via condensation reactions between hydrazides and substituted benzaldehydes.

Properties

CAS No.

1285633-65-9

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

RJFVQUANUNVDIB-UDWIEESQSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has shown promise in various medicinal applications:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. Research indicated that it could reduce inflammation markers, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Material Science Applications

In material science, the compound's unique chemical structure allows for various applications:

  • Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a potential material for OLEDs due to its favorable electronic properties and stability under light exposure .
  • Polymer Composites : Research has investigated incorporating this pyrazole derivative into polymer matrices to enhance thermal stability and mechanical properties, leading to advancements in composite materials .

Agricultural Chemistry Applications

The compound's properties extend to agricultural chemistry:

  • Pesticidal Activity : Studies have indicated that this compound may exhibit insecticidal activity against certain pests, providing a potential avenue for developing new pesticides .
  • Plant Growth Regulation : Research suggests that this compound can influence plant growth parameters, enhancing crop yield and resistance to environmental stressors .

Case Study 1: Anticancer Activity

A recent study focused on evaluating the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are influenced by substituent variations in analogous compounds. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name Substituents (Benzylidene/Pyrazole) Key Findings Reference
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH₃ (benzylidene); 5-CH₃ (pyrazole) Enhanced hydrogen bonding with protein targets; moderate anticancer activity .
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-N(CH₃)₂ (benzylidene); 5-CH₃ (pyrazole) Higher solubility but reduced metabolic stability due to bulkier substituent .
SKi-178 (N'-(3,4-Dimethoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) 3,4-di-OCH₃ (benzylidene); 4-OCH₃ (phenyl) Potent sphingosine kinase 1 (SK1) inhibitor (Ki = 1.3 μM); improved selectivity due to methoxy groups .
3-(4-Butoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-OCH₃ (benzylidene); 4-O(CH₂)₃CH₃ (phenyl) Increased lipophilicity enhances membrane permeability but raises cytotoxicity .
N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Cl (benzylidene); 4-OCH₃ (phenyl) Stronger π-π interactions but lower bioavailability due to electron-withdrawing Cl .
Key Insights :

Methoxy Substituents: Methoxy groups at the 2- or 4-positions of the benzylidene ring improve binding affinity to enzymatic targets (e.g., SK1) via hydrogen bonding and hydrophobic interactions . Compounds with multiple methoxy groups (e.g., SKi-178) exhibit enhanced selectivity and potency compared to mono-methoxy analogs .

Substituent Position and Size: Bulky groups (e.g., butoxy, dimethylamino) increase lipophilicity but may compromise metabolic stability . Electron-withdrawing groups (e.g., Cl) strengthen π-π interactions but reduce solubility .

Biological Activity :

  • Anticancer activity correlates with substituent-induced conformational rigidity, as seen in SKi-178’s optimized binding to SK1 .
  • Derivatives with 5-methyl pyrazole cores (e.g., E-MBPC) show moderate growth inhibition in cancer cell lines .

Biological Activity

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound with the chemical formula C19H18N4O3 and CAS number 1285633-65-9, belongs to the pyrazole family of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a hydrazone linkage and aromatic methoxy groups. Its molecular weight is 350.37 g/mol, and it exhibits various physicochemical properties that influence its biological activity.

PropertyValue
Molecular FormulaC19H18N4O3
Molar Mass350.37 g/mol
CAS Number1285633-65-9
Synonyms(E)-N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against multiple bacterial strains. The compound this compound was tested for its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate to high antimicrobial activity, particularly against strains like E. coli and Staphylococcus aureus .

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds could reduce inflammatory markers significantly compared to standard anti-inflammatory drugs .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may exhibit anticancer properties. A series of studies have reported the ability of certain pyrazole compounds to induce apoptosis in cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as a therapeutic agent in oncology .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cytokine Production : It has been shown to downregulate the production of pro-inflammatory cytokines.
  • Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against Bacillus subtilis, E. coli, and Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory properties, this compound was compared with dexamethasone in terms of TNF-α inhibition. Results indicated that it achieved up to 75% inhibition at a concentration of 10 µM, demonstrating comparable efficacy to established anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a hydrazide-hydrazone condensation reaction. A validated protocol involves reacting 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde in ethanol under reflux for 6–8 hours, catalyzed by glacial acetic acid. Purity is confirmed by recrystallization from ethanol and characterized via melting point, TLC, and spectroscopic methods (FTIR, NMR) . For reproducibility, stoichiometric ratios (1:1.2 hydrazide:aldehyde) and inert atmospheres (N₂) are recommended to minimize oxidation byproducts .

Q. How is crystallographic data for this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of DMSO/ethanol solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structural refinement employs SHELXL-2018/3, with R₁ values < 0.05 for high-quality datasets. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury 4.3.1 .

Q. Which spectroscopic techniques confirm its structural integrity?

  • FTIR : Key peaks include ν(N–H) at 3200–3300 cm⁻¹ (hydrazide), ν(C=O) at 1650–1680 cm⁻¹, and ν(C=N) at 1580–1620 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.1 ppm (multiplet), while the methoxy groups resonate at δ 3.8–3.9 ppm. The hydrazide NH signal (δ 10.2–11.5 ppm) confirms successful condensation .

Advanced Research Questions

Q. How can molecular docking elucidate its biological target interactions?

Docking studies (AutoDock Vina or Schrödinger Suite) are performed against targets like sphingosine kinase 1 (SK1). The protocol includes:

  • Protein preparation (PDB: 3VZB) with protonation state optimization.
  • Ligand parameterization using GAFF2 force fields.
  • Grid box centered on the ATP-binding site (coordinates x=15.2, y=22.8, z=18.4). Results show hydrogen bonding with Asp178 and hydrophobic interactions with Phe327, correlating with SK1 inhibition (Ki ~1.3 μM) .

Q. What strategies resolve discrepancies in bioactivity data across studies?

Contradictions in IC₅₀ values (e.g., SK1 inhibition vs. cytotoxicity) often arise from assay conditions. Mitigation strategies:

  • Standardize cell lines (e.g., A549 vs. HEK293) and incubation times (24–48 hr).
  • Control for S1P interference via LC-MS quantification .
  • Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How are solubility challenges addressed in in vitro assays?

The compound’s low aqueous solubility (<10 μM) is improved via:

  • Co-solvents: 0.1% DMSO in PBS (validated for <1% cytotoxicity).
  • Nanoformulation: PEGylated liposomes (size 100–150 nm, PDI <0.2) enhance bioavailability .

Q. What computational methods predict its ADMET properties?

SwissADME and pkCSM predict:

  • High GI absorption (LogP = 2.8 ± 0.3).
  • CYP3A4 inhibition risk (Score = 0.72).
  • BBB permeability (LogBB = -1.2), suggesting limited CNS activity .

Methodological Resources

  • Crystallography : SHELX suite (refinement), ORTEP-3 (visualization) .
  • Docking : PDB structures (RCSB Protein Data Bank), AutoDock Tools .
  • Spectroscopy : Gaussian 16 (DFT calculations for vibrational modes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.